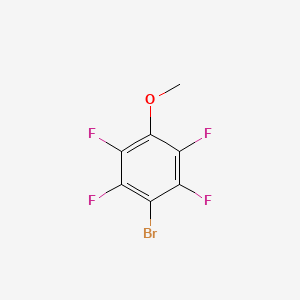

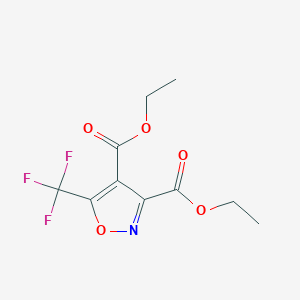

1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene

Overview

Description

1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene (1-Br-TFMB) is a fluorinated benzene derivative that has recently garnered attention for its unique properties and potential applications in a variety of fields. It is a colorless, low-volatility liquid with a low boiling point and high solubility in common organic solvents. Its fluorine-rich structure provides a range of special properties, including high chemical stability, low reactivity, and high water solubility. 1-Br-TFMB has been studied in various fields, including organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Synthetic Applications in Organic Chemistry

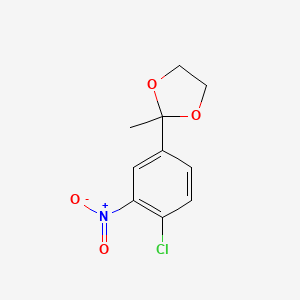

1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene is utilized in various synthetic pathways in organic chemistry. For instance, it is involved in the synthesis of oligomers through nucleophilic substitution, as demonstrated by Brooke and Mawson (1990), who replaced the para fluorine in 1-bromo-1-(pentafluorophenyl)ethene with sodium methoxide, leading to the formation of related compounds (Brooke & Mawson, 1990). Additionally, Esteves et al. (2007) explored its use in the selective radical cyclization of propargyl bromoethers to create tetrahydrofuran derivatives, highlighting its versatility in organic synthesis (Esteves, Ferreira, & Medeiros, 2007).

Role in Polymer and Material Science

In the field of polymer and material science, this compound plays a significant role. Gan et al. (2001) used 1,4-di-α-bromomethyl-2,3,5,6-tetrafluorobenzene, a related compound, for the synthesis of poly(2,3,5,6-tetrafluorophenylenevinylene), demonstrating its application in the development of new materials with specific photoluminescence properties (Gan, Wang, Xu, Goh, & Gan, 2001).

Applications in Halogen Chemistry

The compound is also significant in studies involving halogen chemistry. Horio et al. (1996) investigated its behavior during the electrochemical fluorination of aromatic compounds, providing insights into its reactivity and transformation in halogenated environments (Horio, Momota, Kato, Morita, & Matsuda, 1996).

Utility in Aromatic Compound Synthesis

Moreover, it finds utility in the synthesis of various aromatic compounds. Deacon and Farquharson (1976) highlighted its use in the synthesis and bromodemercuration of permercurated arenes, indicating its potential in creating complex aromatic structures (Deacon & Farquharson, 1976).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of various organic compounds , suggesting that it may interact with a wide range of molecular targets.

Mode of Action

It is known that brominated and fluorinated benzene derivatives can participate in electrophilic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

Biochemical Pathways

It is known that this compound is used in the synthesis of various organic compounds , suggesting that it may influence a variety of biochemical pathways.

Pharmacokinetics

The compound’s physicochemical properties, such as its molecular weight (25900) and calculated lipophilicity (Log Po/w (iLOGP): 224) suggest that it may have good bioavailability .

Result of Action

Given its use in the synthesis of various organic compounds , it is likely that its action results in the formation of new chemical bonds and structures.

Action Environment

The action, efficacy, and stability of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene can be influenced by various environmental factors. For instance, its storage conditions can impact its stability . It is recommended to store the compound in a sealed, dry environment at room temperature .

Properties

IUPAC Name |

1-bromo-2,3,5,6-tetrafluoro-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWGEYNHXVCHOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)Br)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline](/img/structure/B3034318.png)

![{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B3034326.png)

![2-Amino-3-[4-(hydroxymethyl)phenyl]propanoic acid](/img/structure/B3034327.png)

![Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane](/img/structure/B3034328.png)

![1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine](/img/structure/B3034331.png)